Welcome to the BenchChem Online Store!
molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No. B087213
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07335660B2

Procedure details

To a solution of 5-bromo-2-naphthoic acid (4.3 g, 17 mmol)) in dry pyridine (75 mL) at 0° C. was added methanesulfonyl chloride (1.4 mL, 18 mmol). After stirring at 0° C. for 1 h, ammonia gas was bubbled through the solution for 10 min, whilst maintaining the temperature below 5° C. During the gas addition the solution became viscous, so additional dry pyridine (˜30 mL) was added. Excess ammonia was removed in vacuo, the solution again cooled to 0° C., then treated with additional methanesulfonyl chloride (12.5 mL) and allowed to warm to room temperature overnight. The solution was poured onto ice cold water, the mixture stirred for 30 min and the brown precipitate collected by filtration, washed on the sinter with ice cold water, then dried in vacuo. The crude product was dissolved in hot chloroform (˜35 mL) and insoluble material filtered off. The chloroform was removed and the residue dissolved in a minimum volume of ether at reflux. Hexane was added until the solution remained turbid at reflux, the solution filtered rapidly into a pre-heated flask, and allowed to cool slowly to room temperature. The precipitate was collected by filtration, washed with hexane, and dried in vacuo, to yield 5-bromo-2-naphthonitrile. Further crops were obtained by cooling the filtrate at −18° C. overnight.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12](O)=O)=[CH:7]2.CS(Cl)(=O)=O.[N:20]1C=CC=CC=1>>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]#[N:20])=[CH:7]2

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ammonia gas was bubbled through the solution for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 5° C
ADDITION
Type
ADDITION
Details
During the gas addition the solution
ADDITION
Type
ADDITION
Details
so additional dry pyridine (˜30 mL) was added
CUSTOM
Type
CUSTOM
Details
Excess ammonia was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the solution again cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with additional methanesulfonyl chloride (12.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The solution was poured onto ice cold water
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the brown precipitate collected by filtration
WASH
Type
WASH
Details
washed on the sinter with ice cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in hot chloroform (˜35 mL)
FILTRATION
Type
FILTRATION
Details
insoluble material filtered off
CUSTOM
Type
CUSTOM
Details
The chloroform was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a minimum volume of ether
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
Hexane was added until the solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the solution filtered rapidly into a pre-heated flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.